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Compound of Interest

Compound Name: 10-Methoxy-10-oxodecanoic acid

Cat. No.: B1676727 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the spectral data for 10-methoxy-10-
oxodecanoic acid (also known as mono-methyl sebacate), a molecule of interest in various

chemical and pharmaceutical applications. With the CAS Number 818-88-2, a molecular

formula of C₁₁H₂₀O₄, and a molecular weight of 216.28 g/mol , a thorough understanding of its

spectral characteristics is crucial for its synthesis, identification, and quality control. This

document offers an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR) and

Mass Spectrometry (MS) data, protocols for data acquisition, and interpretation strategies

grounded in established spectroscopic principles.

Section 1: Predicted Spectroscopic Data and
Interpretation
While readily available public spectra for 10-methoxy-10-oxodecanoic acid are sparse, we

can confidently predict its spectral features based on its structure and data from analogous

molecules. This section details the anticipated ¹H NMR, ¹³C NMR, and Mass Spectrometry

data.

Predicted ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
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The ¹H NMR spectrum is expected to reveal distinct signals corresponding to the different

proton environments in the molecule. The long aliphatic chain will produce a series of

overlapping multiplets, while the protons closer to the electron-withdrawing carboxylic acid and

methyl ester groups will be shifted downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for 10-Methoxy-10-oxodecanoic acid (in CDCl₃,

400 MHz)
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Position
Chemical
Shift (δ,
ppm)

Multiplicity Integration Assignment Rationale

11 ~3.67 Singlet (s) 3H -OCH₃

The methyl

protons of the

ester are

highly

deshielded by

the adjacent

oxygen,

resulting in a

characteristic

singlet.

2 ~2.35 Triplet (t) 2H -CH₂-COOH

Alpha to the

carboxylic

acid carbonyl,

these protons

are

deshielded

and appear

as a triplet

due to

coupling with

the C3

protons.
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9 ~2.30 Triplet (t) 2H
-CH₂-

COOCH₃

Alpha to the

ester

carbonyl,

these protons

are similarly

deshielded

and appear

as a triplet

from coupling

with the C8

protons.

3, 8 ~1.63 Quintet (p) 4H
-CH₂-CH₂-

CO-

Protons beta

to the

carbonyl

groups are

less

deshielded

than the

alpha

protons.

4, 5, 6, 7 ~1.30 Multiplet (m) 8H -(CH₂)₄-

The central

methylene

groups of the

long alkyl

chain are

shielded and

overlap to

form a

complex

multiplet.

1 (OH) >10 Broad Singlet

(br s)

1H -COOH The

carboxylic

acid proton is

highly

deshielded

and often
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appears as a

broad singlet

that can

exchange

with D₂O.

Predicted ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The

carbonyl carbons of the ester and carboxylic acid will be the most downfield signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for 10-Methoxy-10-oxodecanoic acid (in CDCl₃,

101 MHz)
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Position
Chemical Shift (δ,
ppm)

Assignment Rationale

1 ~179 C=O (Carboxylic Acid)

The carbonyl carbon

of the carboxylic acid

is highly deshielded.

10 ~174 C=O (Ester)

The ester carbonyl

carbon is also

significantly

deshielded, appearing

slightly upfield from

the acid carbonyl.

11 ~51.5 -OCH₃

The methyl carbon of

the ester is a

characteristic signal in

this region.

2, 9 ~34 -CH₂-CO-

Carbons alpha to the

carbonyl groups are

deshielded relative to

other methylene

carbons.

3, 8 ~29 -CH₂-CH₂-CO-

The signal for these

beta carbons is typical

for long-chain fatty

acids.

4, 5, 6, 7 ~25 -(CH₂)₄-

The central methylene

carbons of the alkyl

chain resonate in a

narrow, shielded

region.

Predicted Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry of 10-methoxy-10-oxodecanoic acid would likely

result in the absence of a strong molecular ion peak (M⁺) at m/z 216 due to facile
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fragmentation. The fragmentation pattern will be characteristic of long-chain esters and

carboxylic acids.

Table 3: Predicted Key Mass Fragments (Electron Ionization)

m/z Proposed Fragment Rationale

185 [M - OCH₃]⁺

Loss of the methoxy group is a

common fragmentation

pathway for methyl esters.

171 [M - COOH]⁺
Loss of the carboxylic acid

group.

143 [CH₃OOC(CH₂)₄]⁺ Cleavage of the alkyl chain.

87 [CH₃OOCCH₂CH₂]⁺
McLafferty rearrangement

fragment.

74 [CH₃OOC(OH)=CH₂]⁺

A characteristic McLafferty

rearrangement base peak for

methyl esters.

59 [COOCH₃]⁺
Fragment corresponding to the

methoxycarbonyl group.

Section 2: Experimental Protocols
To ensure the acquisition of high-quality spectral data, validated and standardized protocols are

essential. The following sections provide step-by-step methodologies for NMR and MS

analysis.

Protocol for NMR Data Acquisition
This protocol outlines the steps for preparing a sample of 10-methoxy-10-oxodecanoic acid
and acquiring ¹H and ¹³C NMR spectra.

Sample Preparation:

Accurately weigh approximately 10-20 mg of the compound.
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Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a

clean, dry vial.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if

quantitative analysis is required.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup (400 MHz Spectrometer):

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Set the spectral width to approximately 16 ppm.

Use a 90° pulse angle.

Set the relaxation delay to at least 1 second.

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Set the spectral width to approximately 220 ppm.

Use a proton-decoupled pulse sequence.

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of ¹³C.

Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0

ppm).

Integrate the peaks in the ¹H spectrum.

Protocol for Mass Spectrometry Data Acquisition (GC-
MS)
For a volatile compound like 10-methoxy-10-oxodecanoic acid, Gas Chromatography-Mass

Spectrometry (GC-MS) with derivatization is a suitable analytical technique.

Sample Derivatization (for the carboxylic acid group):

To improve volatility, the carboxylic acid group should be derivatized, for example, by

silylation.

To a small, dry vial, add ~1 mg of the sample.

Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

Heat the mixture at 60°C for 30 minutes.

GC-MS Instrument Setup:

Injector: Set to 250°C, splitless mode.

Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is appropriate.

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and

hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Setup (Electron Ionization):
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Ion Source Temperature: 230°C.

Electron Energy: 70 eV.

Mass Range: Scan from m/z 40 to 500.

Data Analysis:

Identify the peak corresponding to the derivatized analyte in the total ion chromatogram.

Analyze the mass spectrum of this peak and compare the fragmentation pattern to

predicted values and library data.

Section 3: Visualized Workflows
Diagrams help clarify the logical flow of experimental procedures. The following Graphviz

diagrams illustrate the workflows for NMR and MS analysis.

To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 10-
Methoxy-10-oxodecanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676727#spectral-data-for-10-methoxy-10-
oxodecanoic-acid-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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